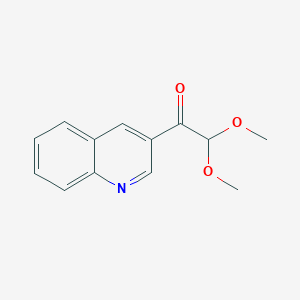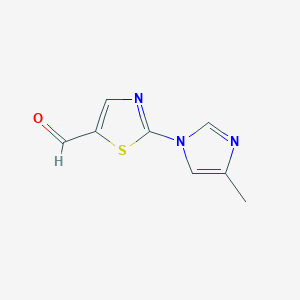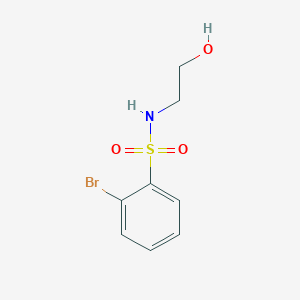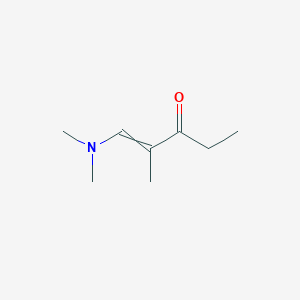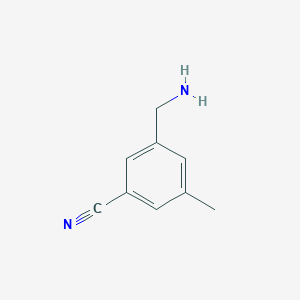
3-(AMINOMETHYL)-5-METHYLBENZONITRILE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(AMINOMETHYL)-5-METHYLBENZONITRILE is an organic compound characterized by the presence of a cyano group (-CN) and a methyl group (-CH₃) attached to a benzylamine structure. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(AMINOMETHYL)-5-METHYLBENZONITRILE typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, solvent-free methods and fusion techniques are often employed to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: 3-(AMINOMETHYL)-5-METHYLBENZONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or other oxidized derivatives.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (NaBH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include substituted benzylamines, nitriles, and various heterocyclic compounds.
Aplicaciones Científicas De Investigación
3-(AMINOMETHYL)-5-METHYLBENZONITRILE has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 3-(AMINOMETHYL)-5-METHYLBENZONITRILE involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Benzylamine: Lacks the cyano and methyl groups, making it less reactive in certain chemical reactions.
3-Cyano-4-methylbenzylamine: Similar structure but with the methyl group in a different position, affecting its reactivity and properties.
4-Cyano-5-methylbenzylamine: Another isomer with different positional arrangement of the cyano and methyl groups.
Uniqueness: 3-(AMINOMETHYL)-5-METHYLBENZONITRILE is unique due to the specific positioning of the cyano and methyl groups, which influence its reactivity and interaction with other molecules. This unique structure makes it a valuable compound in synthetic chemistry and various research applications .
Propiedades
Fórmula molecular |
C9H10N2 |
|---|---|
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
3-(aminomethyl)-5-methylbenzonitrile |
InChI |
InChI=1S/C9H10N2/c1-7-2-8(5-10)4-9(3-7)6-11/h2-4H,5,10H2,1H3 |
Clave InChI |
VSUNCJFUKGNTMR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C#N)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


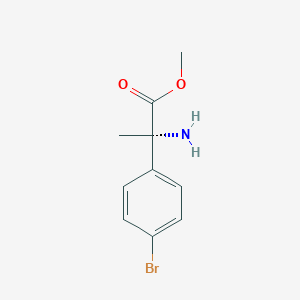
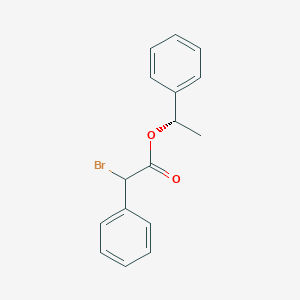
![4-[(3,4-Dimethoxyphenylamino)-methyl]-benzoic Acid](/img/structure/B8496198.png)
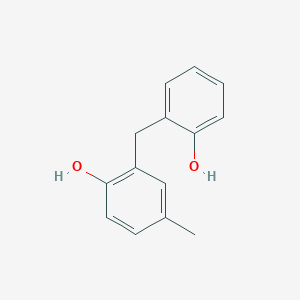
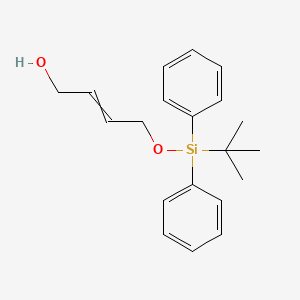
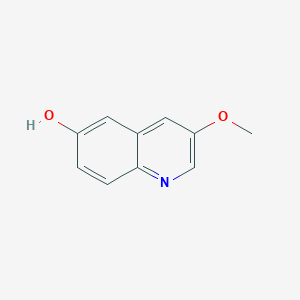
![tert-Butyl N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]carbamate](/img/structure/B8496244.png)

![(3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B8496254.png)
